molecular formula C10H10ClF2NO3 B14046764 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene

Cat. No.: B14046764
M. Wt: 265.64 g/mol
InChI Key: OFXOABBUEAGXRG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Chloropropylation: The addition of a chloropropyl group to the benzene ring, often achieved through the reaction with 3-chloropropyl chloride in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the chloropropyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: The presence of an additional trifluoromethoxy group can enhance the compound’s stability and lipophilicity.

    1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

IUPAC Name

4-(3-chloropropyl)-1-(difluoromethoxy)-2-nitrobenzene

InChI

InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-9(17-10(12)13)8(6-7)14(15)16/h3-4,6,10H,1-2,5H2

InChI Key

OFXOABBUEAGXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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